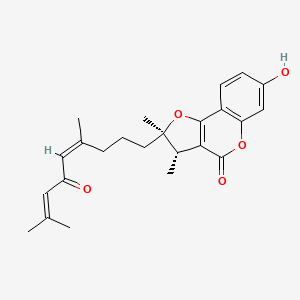![molecular formula C16H16O5 B1247792 1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy- CAS No. 875534-05-7](/img/structure/B1247792.png)
1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy- is a natural product found in Pholidota chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
1,3-Benzodioxol-4-ol derivatives have demonstrated insecticidal properties. For instance, they have shown effectiveness against the Colorado potato beetle by inhibiting larval feeding and causing mortality at certain concentrations. This suggests their potential as eco-friendly insecticides in agriculture (Vanmellaert, Deloof, & Jurd, 1983).
Anti-Platelet Aggregation Activity
Compounds identified from Dendrobium densiflorum, including derivatives of 1,3-Benzodioxol-4-ol, have exhibited anti-platelet aggregation activity in vitro. This points to their potential use in cardiovascular disease treatment or prevention (Fan, Wang, Wang, Qin, & Zhao, 2001).
Endothelin Receptor Antagonism
Some 1,3-Benzodioxol-4-ol derivatives have been explored as endothelin receptor antagonists. These compounds can bind to endothelin receptor subtypes, indicating their potential use in treating conditions related to endothelin, such as hypertension (Tasker et al., 1997).
Chemosterilant Properties
Several studies have identified chemosterilant properties in 1,3-Benzodioxol-4-ol derivatives. These compounds have shown the ability to prevent egg maturation and disrupt vitellogenin uptake in insects like Drosophila melanogaster, suggesting potential use in pest control (Song et al., 1990).
Sterilizing Effects on Tsetse Flies
Derivatives of 1,3-Benzodioxol-4-ol have been tested for their sterilizing effects on tsetse flies. These compounds caused total sterility in female flies, indicating their potential as insecticides or in vector control strategies (Langley, Trewern, & Jurd, 1982).
Impact on Microtubule Formation
Research on Drosophila melanogaster has shown that 1,3-Benzodioxol-4-ol derivatives can affect microtubule formation in the ovaries, hinting at potential applications in studying cellular processes or as a research tool in developmental biology (Ballarino et al., 1991).
Eigenschaften
CAS-Nummer |
875534-05-7 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-11(14(18)16-15(13)20-9-21-16)6-5-10-3-2-4-12(17)7-10/h2-4,7-8,17-18H,5-6,9H2,1H3 |
InChI-Schlüssel |
AGHYJAIHRCTPKR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)CCC3=CC(=CC=C3)O)O)OCO2 |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)CCC3=CC(=CC=C3)O)O)OCO2 |
Synonyme |
2,3'-dihydroxy-5-methoxy-3,4-methylenedioxydihydrostilbene pholidotol A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


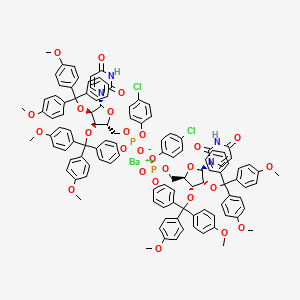

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)

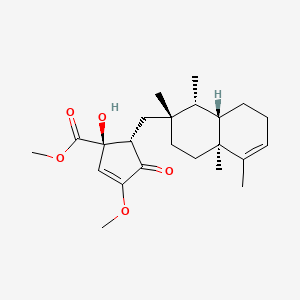



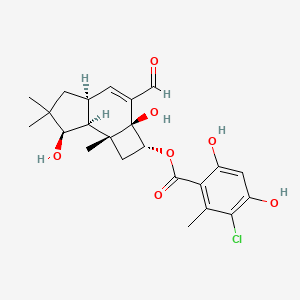
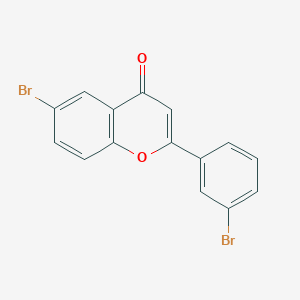
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)

